モグロシドIV

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

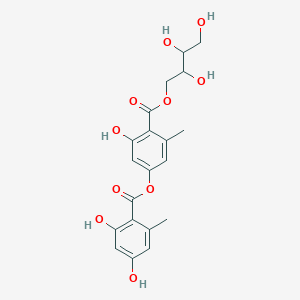

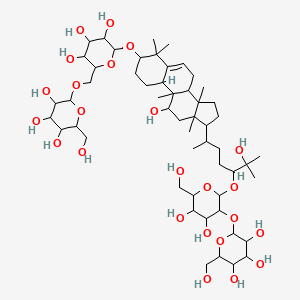

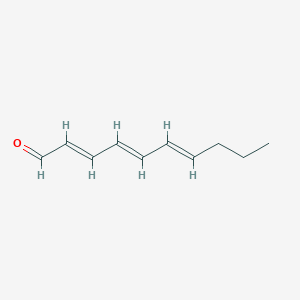

Mogroside IV is a glycoside of cucurbitane derivatives found in certain plants, such as the fruit of the gourd vine Siraitia grosvenorii (known as monkfruit or luohan guo). Mogrosides are extracted from S. grosvenorii and used in the manufacture of sugar substitutes . It is a minor sweet element of the traditional Chinese medicinal herb Siraitia grosvenorii (Luohanguo) . Mogroside IV-A, a triterpenoid glycoside isolated from the extracts of Luo Han Guo, is a nonsugar sweetener .

Synthesis Analysis

The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development when squalene is metabolized to di-glucosylated, tetra-hydroxycucurbitadienols, then during fruit maturation, branched glucosyl groups are added and catalyzed, leading to the sweet M4, M5, and M6 mogrosides . A de novo synthesis pathway of mogrol in Saccharomyces cerevisiae was constructed .

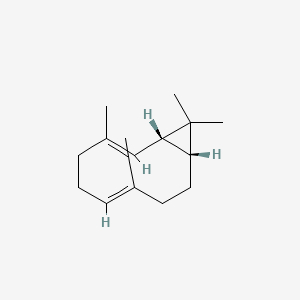

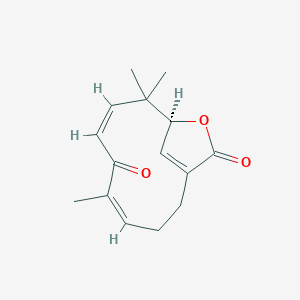

Molecular Structure Analysis

Chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .

Chemical Reactions Analysis

The complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides . The sweetness properties, specific functionalities, and health-promoting effects of individual mogrosides have raised the interest of mogroside conversion to get purified mogrosides .

科学的研究の応用

生物医学研究:鎮咳および去痰特性

モグロシドIVは、漢方薬で使用されているシラチア・グロヴェノーリの果実中の主要な生物活性成分として同定されています。 鎮咳作用を示し、咳を抑制し、去痰作用を示し、気道からの粘液の排出を助けます .

食品産業:天然甘味料開発

This compoundは、その本来の甘味のために、天然甘味料としての可能性が研究されています。 特に、食品業界では、砂糖に代わる低カロリーの選択肢を提供するため、健康的な選択肢を求める消費者に役立ちます .

医薬品:製剤

医薬品では、this compoundが製剤における用途について調査されています。 その甘い味は、特定の薬物の苦味をマスクし、経口薬に対する患者のコンプライアンスを改善できます .

酵素固定化技術

最近の研究では、this compoundを酵素固定化技術に使用しています。β-グルコシダーゼ酵素を固定化することにより、研究者は大量のthis compoundを生産することができ、これは産業用途に不可欠です。 この方法は、化学加水分解に代わる環境に優しい代替手段も提供します .

農業バイオテクノロジー:作物の品質向上

This compoundに関する研究には、シラチア・グロヴェノーリ作物の品質を向上させる役割が含まれます。 熟成後の条件を制御することにより、this compoundなどの甘いモグロシドの蓄積を促進し、作物の品質を向上させ、潜在的に収量を増やすことができます .

化粧品業界:甘味料

化粧品業界では、this compoundが歯磨き粉やマウスウォッシュなどの口腔ケア製品の甘味料として調査されています。 その自然な甘味と潜在的な健康上の利点は、このような製品に魅力的な成分となります .

作用機序

Target of Action

Mogroside IV, a metabolite isolated from traditional Chinese medicine, primarily targets the PI3K/AKT signaling pathway . This pathway plays a crucial role in regulating glucose metabolism and is essential for hypoglycemia and the prevention of type 2 diabetes mellitus . Mogroside IV also targets the JAK-STAT1 pathway , which is involved in inflammation and immune response .

Mode of Action

Mogroside IV interacts with its targets by activating the PI3K signaling pathway, which plays a role in the regulation of glucose metabolism . It also ameliorates pulmonary inflammation by inhibiting the JAK-STAT1 pathway .

Biochemical Pathways

Mogroside IV affects the PI3K/AKT signaling pathway, which is tightly intertwined with the insulin resistance pathway . By regulating this pathway and its associated targets, Mogroside IV can ameliorate insulin resistance and prevent type 2 diabetes mellitus . Furthermore, it exerts an anti-inflammatory effect in the lung via the NF-κB and JAK-STAT pathways .

Pharmacokinetics

A study on mogrol, the aglycone of mogrosides, showed that it has a low oral bioavailability of 103% and an elimination half-life value of 241 hours . More research is needed to fully understand the ADME properties of Mogroside IV.

Result of Action

Mogroside IV has been shown to reverse insulin resistance in IR-HepG2 cells and reduce the production of TNF-α, a pro-inflammatory cytokine . It also reduces the phosphorylated level of JAK1 and Stat1, key regulatory molecules in the JAK-STAT1 pathway .

Safety and Hazards

Mogroside IV is generally recognized as safe (GRAS) according to the US Food and Drug Administration (FDA) . However, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

将来の方向性

The health effects and biosynthesis of mogrosides were the recurring themes among the top 10 most cited publications . The evolution of research literature on monk fruit extract and mogroside as sweeteners has yet to be investigated . Therefore, future research could focus on these areas.

特性

IUPAC Name |

2-[[6-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPAFPPCKSYACJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What types of cancer has Mogroside IVe shown potential against in preclinical studies?

A1: In vitro and in vivo studies suggest that Mogroside IVe exhibits antiproliferative activity against colorectal cancer and throat cancer. [, ] These studies employed human colorectal cancer HT29 cells and throat cancer Hep-2 cells. []

Q2: What is the proposed mechanism of action for Mogroside IVe's anti-cancer effects?

A2: Research indicates that Mogroside IVe's anti-cancer effects might stem from its ability to upregulate the tumor suppressor protein p53. Additionally, it appears to downregulate matrix metallopeptidase 9 (MMP-9) and phosphorylated extracellular signal-regulated kinases (ERK)1/2, which are involved in tumor progression. [, ]

Q3: How does the sweetness of Mogroside IV compare to other cucurbitane glycosides found in Siraitia grosvenorii?

A3: While considered a sweet component of Siraitia grosvenorii, Mogroside IV exhibits a less intense sweetness compared to other cucurbitane glycosides such as Siamenoside I, which is reported as 563 times sweeter than sucrose. []

Q4: How does the content of Mogroside IV change during the maturation of Siraitia grosvenorii fruit?

A4: Studies show that Mogroside IV content is relatively low throughout the fruit's development. Mogroside IIe dominates early stages, converting to Mogroside III and eventually to Mogroside V, which becomes the predominant compound in mature fruits. []

Q5: Has Mogroside IVe demonstrated any inhibitory effects on enzymes related to carbohydrate metabolism?

A5: Research suggests that Mogroside IV, along with other mogrosides like Siamenoside I and Mogroside V, can inhibit rat intestinal maltase activity. This inhibition may contribute to the suppression of blood glucose level increases after maltose ingestion. []

Q6: What analytical techniques are commonly employed to identify and quantify Mogroside IV in Siraitia grosvenorii extracts?

A6: High-performance liquid chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection or mass spectrometry (MS) are frequently used for analyzing Mogroside IV and other mogrosides in Siraitia grosvenorii extracts. [, , , , ]

Q7: Can you describe a specific HPLC method for analyzing Mogroside IV?

A7: One study utilized a ZORBAX SB-C18 column with a water-acetonitrile mobile phase for separating Mogroside IV from other mogrosides. Detection was performed at 203 nm using a UV detector. []

Q8: Are there any methods to selectively remove agrochemicals from Siraitia grosvenorii extracts while preserving Mogroside IV?

A8: Yes, research suggests that treating Siraitia grosvenorii extracts with specific types of activated carbon can effectively remove agrochemicals while maintaining a high yield of Mogroside IV, alongside other mogrosides like Mogroside V and Siamenoside I. []

Q9: Have any studies investigated the impact of different drying methods on Mogroside IV content in Siraitia grosvenorii fruits?

A9: Research indicates that vacuum drying methods can preserve a higher content of Mogroside IV and other mogrol glycosides compared to traditional drying methods. This suggests that the drying method employed during processing can significantly affect the final product's composition. []

Q10: Has Mogroside IV demonstrated any potential for use in skincare and cosmetics?

A10: While further research is needed, some studies suggest that Mogroside IV, along with other triterpene compounds found in Siraitia grosvenorii extracts, might possess anti-wrinkle properties and could be beneficial in skincare products. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5R)-5-(2-Hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol](/img/structure/B1253123.png)

![(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253127.png)

![(1S,2S,3R,5R,6R,8S,12S)-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecane-3,12-diol](/img/structure/B1253128.png)

![7,10-Dihydroxy-1,7-dimethyl-4-isopropylbicyclo[4.4.0]dec-3-ene](/img/structure/B1253129.png)

![4-Methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester](/img/structure/B1253145.png)